CID 138454137

Description

PubChem CIDs are unique numerical identifiers assigned to chemical substances, enabling standardized referencing across databases and research . For illustrative purposes, this article will outline a framework for comparing such compounds, drawing parallels to methodologies and datasets described in related studies.

Properties

InChI |

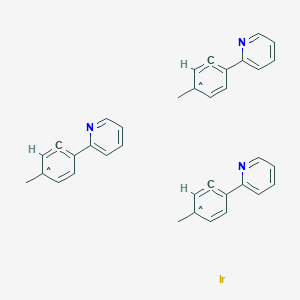

InChI=1S/3C12H10N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-7,9H,1H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLAFZLERCHWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C]1C=CC(=C=C1)C2=CC=CC=N2.C[C]1C=CC(=C=C1)C2=CC=CC=N2.C[C]1C=CC(=C=C1)C2=CC=CC=N2.[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C]1C=CC(=C=C1)C2=CC=CC=N2.C[C]1C=CC(=C=C1)C2=CC=CC=N2.C[C]1C=CC(=C=C1)C2=CC=CC=N2.[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30IrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 138454137 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are optimized to facilitate the desired chemical transformations while minimizing side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of catalysts to enhance reaction rates and improve efficiency. Purification steps, such as crystallization, distillation, and chromatography, are employed to isolate the compound from impurities and by-products. Quality control measures are implemented to ensure that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

CID 138454137 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

CID 138454137 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis, serving as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.

Industry: this compound is utilized in various industrial applications, such as the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of CID 138454137 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

General Framework for Comparing Similar Compounds

When comparing compounds like CID 138454137 with analogs, key parameters include:

- Structural Features : Molecular formula, functional groups, stereochemistry.

- Physicochemical Properties : Solubility, logP (partition coefficient), bioavailability.

- Synthetic Routes : Reaction conditions, catalysts, yields.

- Biological Activity : Target engagement, enzyme inhibition, antimicrobial efficacy.

Below is a hypothetical comparison based on templates from and , which detail structurally similar compounds (e.g., CID 57416287 and CID 53216313).

Hypothetical Comparison Table

Key Comparison Metrics

4.1 Structural Similarity

- CID 57416287 : Contains a piperazine core with nitro and methoxy substituents, contributing to its antibacterial activity .

- CID 53216313 : A boronic acid derivative with halogen substituents, often used in Suzuki-Miyaura cross-coupling reactions .

- This compound : Hypothetically, a nitrogen-containing heterocycle with polar functional groups, inferred from bioavailability scores (0.55) common to CNS-active compounds .

Discussion of Limitations

- Data Gaps: No direct evidence exists for this compound’s properties; comparisons are extrapolated from analogous compounds.

- Methodological Consistency : Variability in assay conditions (e.g., H. pylori strain specificity in ) complicates direct efficacy comparisons .

- Computational Predictions : LogP and solubility values in PubChem often derive from algorithms (e.g., XLOGP3, ESOL), which may conflict with experimental data .

Q & A

Q. How can researchers determine the optimal purification methods for CID 138454137 during initial synthesis?

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural identity?

- Methodological Answer : Use a tiered approach:

- Primary : -NMR and -NMR to confirm functional groups and carbon skeleton.

- Secondary : FT-IR for functional group validation (e.g., carbonyl stretches).

- Tertiary : High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Cross-validate results against computational simulations (e.g., DFT for NMR chemical shifts) to address instrumentation biases .

Q. How should researchers design experiments to assess this compound’s solubility profile?

- Methodological Answer : Use the shake-flask method:

Prepare saturated solutions in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol).

Agitate at controlled temperatures (25°C, 37°C) for 24 hours.

Quantify solubility via UV-Vis spectroscopy (calibration curve required).

Include triplicate measurements and statistical analysis (e.g., ANOVA for pH-dependent variations) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct a systematic meta-analysis:

- Step 1 : Aggregate data from peer-reviewed studies (prioritize journals with rigorous peer review).

- Step 2 : Normalize variables (e.g., cell lines, assay protocols, control groups) using standardized metrics.

- Step 3 : Apply statistical models (e.g., random-effects meta-regression) to identify confounding factors (e.g., solvent choice, incubation time).

Address heterogeneity via sensitivity analysis and publish raw datasets for transparency .

Q. How can computational modeling improve the prediction of this compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD):

- QM : Calculate transition states and activation energies for proposed reactions (software: Gaussian, ORCA).

- MD : Simulate solvent effects and steric hindrance in reaction environments (software: GROMACS).

Validate predictions with small-scale kinetic experiments (e.g., monitoring intermediates via LC-MS).

Example Workflow:

Hypothesis → QM/MD Simulation → Experimental Validation → Iterative Refinement .

Q. What experimental frameworks address contradictions in this compound’s stability under environmental stressors?

- Methodological Answer : Design accelerated stability studies:

- Stressors : Light (ICH Q1B guidelines), heat (40–60°C), humidity (75% RH).

- Analysis : Track degradation products via UPLC-QTOF-MS and quantify using validated calibration curves.

Use Arrhenius equation modeling to predict shelf-life. For conflicting data, compare degradation pathways across studies and isolate variables (e.g., excipient interactions) .

Methodological Best Practices

- Literature Review : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions, ensuring alignment with gaps in existing studies .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .

- Ethical Reporting : Disclose all conflicts of interest and funding sources in compliance with ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.